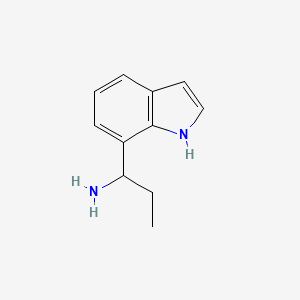

1-(1H-Indol-7-yl)propan-1-amine

Description

Contextualization of Indole (B1671886) Derivatives in Chemical and Biological Research

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. mdpi.comwisdomlib.org Its structural versatility and ability to mimic peptide structures and bind to a multitude of biological targets have made it a focal point of extensive research. researchgate.netbio-connect.nl Indole derivatives are ubiquitous in nature, forming the core of essential molecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506). researchgate.net

In the realm of drug discovery, synthetic indole derivatives have been developed to target a wide array of biological processes. mdpi.comresearchgate.net The ability of the indole ring system to participate in various interactions, including hydrogen bonding and π-stacking, allows for high-affinity binding to numerous receptors and enzymes. researchgate.net This has led to the development of indole-based compounds with a remarkable diversity of therapeutic applications. Research has demonstrated the efficacy of these compounds in oncology, infectious disease, and the management of inflammatory, metabolic, and neurodegenerative disorders. mdpi.com The ongoing investigation into indole derivatives continues to open new frontiers in therapeutic advancements, offering potential solutions to complex medical challenges. bio-connect.nl

Table 1: Reported Biological Activities of Indole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation through mechanisms like tubulin polymerization disruption and protein kinase inhibition. | mdpi.comnih.gov |

| Antimicrobial | Activity against various pathogens, including drug-resistant bacteria. | mdpi.com |

| Anti-inflammatory | Modulation of immune responses and mitigation of inflammatory pathways. | bio-connect.nlresearchgate.net |

| Antiviral | Inhibitory effects against a range of viruses, including HIV. | researchgate.netresearchgate.net |

| Neuroprotective | Potential applications in treating neurological disorders by interacting with pathways related to neurotransmission. | evitachem.com |

| Antidiabetic | Role in managing metabolic disorders such as diabetes. | mdpi.comwikipedia.orgwikipedia.org |

Rationale for Investigating 1-(1H-Indol-7-yl)propan-1-amine Scaffolds in Academic Inquiry

The rationale for investigating a specific, lesser-known molecule like this compound is rooted in the established success of the indole scaffold and the principles of structure-activity relationship (SAR) studies. Academic and industrial research often focuses on synthesizing and evaluating novel analogues of known bioactive compounds to explore new chemical space and identify candidates with improved potency, selectivity, or pharmacokinetic properties.

The specific structure of this compound offers several points of interest for chemical and biological investigation:

Substitution Pattern: The majority of research on bioactive tryptamines and related compounds has focused on substitution at the 3-position of the indole ring. The 7-position substitution in this compound presents a different vector for the propanamine side chain, which could lead to unique interactions with biological targets. Investigating such isomers is a classic strategy in medicinal chemistry to understand the spatial requirements of a receptor's binding pocket.

Propanamine Side Chain: The propan-1-amine chain is a key structural feature. The length of the alkyl chain and the position of the amine group are critical determinants of pharmacological activity in many classes of neurologically active compounds.

Potential as a Synthetic Intermediate: The molecule can serve as a valuable building block for the synthesis of more complex molecules in medicinal chemistry. evitachem.com

Academic inquiry into this scaffold would likely aim to characterize its binding profile at various receptors, particularly those known to interact with indoleamines, such as serotonin (5-HT) and dopamine (B1211576) receptors. The goal would be to discover novel pharmacological tools or potential therapeutic leads by systematically modifying this unique indole-based template.

Overview of Academic Research Trajectories for Structurally Related Indolylpropanamine Compounds

The research trajectory for this compound can be inferred from the academic investigation of structurally related indolylpropanamines. A significant body of research exists for isomers and analogues, primarily focusing on their effects on the central nervous system.

One major research area involves 1-(1H-indol-3-yl)propan-2-amines, also known as alpha-methylated tryptamines. These compounds are studied for their activity as central and peripheral stimulants, with effects mediated by multiple serotonin (5-HT) receptor subtypes. Their pharmacological properties have led to investigations into their potential for treating conditions like depression and obesity. The synthesis of specific stereoisomers, such as (R)-1-(1H-indol-3-yl)propan-2-amines, has been a key focus, as the biological activity is often strongly dependent on the compound's configuration.

Closer in structure is (S)-1-(Indolin-7-yl)propan-1-amine, a related chiral compound where the indole ring is saturated. This compound has been investigated for its potential applications in treating neurological disorders due to its interaction with serotonin pathways. evitachem.com This highlights a recurring theme in the investigation of indolylpropanamines: a focus on neuromodulatory activity. The synthesis of these compounds often involves multi-step organic reactions designed to create specific chiral centers, which are crucial for selective receptor interaction. evitachem.com

The research on these related compounds demonstrates a clear academic trajectory: the synthesis of specific isomers of indolylpropanamines to probe structure-activity relationships at neurological targets, particularly serotonin receptors. It is therefore logical to conclude that academic inquiry into this compound would follow a similar path, aiming to characterize its unique pharmacological profile resulting from its distinct 7-substituted pattern.

Table 2: Comparison of Structurally Related Indolylpropanamine Compounds

| Compound Name | Core Structure | Position of Propanamine | Research Focus | References |

|---|---|---|---|---|

| This compound | Indole | 7-position | Hypothetical: CNS activity, serotonin receptor interaction | N/A |

| (R)-1-(1H-Indol-3-yl)propan-2-amine | Indole | 3-position | CNS stimulant, activity at serotonin (5-HT) receptors | |

| (S)-1-(Indolin-7-yl)propan-1-amine | Indoline (B122111) (saturated indole) | 7-position | Potential treatment for neurological disorders, serotonin pathway interaction | evitachem.com |

| N-(2-(1H-indol-3-yl)ethyl)propanamide | Indole | 3-position (via ethylamine) | Hybrid molecule with anti-inflammatory properties | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-7-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-10(12)9-5-3-4-8-6-7-13-11(8)9/h3-7,10,13H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJFCVYKUCCCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC2=C1NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270418-16-0 | |

| Record name | 1-(1H-indol-7-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 1h Indol 7 Yl Propan 1 Amine and Its Analogs

Strategies for Constructing the 1-(1H-Indol-7-yl) Moiety

The construction of the indole (B1671886) nucleus with a specific substitution pattern at the C7 position is a key challenge. Functionalization at the C2 and C3 positions of the pyrrole (B145914) ring is often more facile due to the inherent electronic properties of the indole system. rsc.org Therefore, specialized strategies are required to achieve C7 functionalization, which can be broadly categorized into two main approaches: building the indole ring with a pre-installed C7 substituent or functionalizing the C7 position of a pre-formed indole.

Approaches to Indole Ring Formation with C7 Functionalization

De novo synthesis methods allow for the incorporation of functionality at the C7 position from the outset. These classic indole syntheses can be adapted by using appropriately substituted starting materials.

Fischer Indole Synthesis : This renowned method involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde. youtube.comrsc.org To achieve C7 substitution, an ortho-substituted phenylhydrazine (B124118) is required. The substituent at the ortho position of the phenylhydrazine will direct the cyclization to yield a C7-substituted indole. youtube.com For instance, reacting o-tolylhydrazine (B1593758) with propanal under acidic conditions would theoretically lead to a 7-methylindole (B51510) core. The choice of acid catalyst, ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial for the reaction's success. rsc.org

Larock Indole Synthesis : This powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne offers a versatile route to 2,3-disubstituted indoles. rsc.orgwikipedia.org By starting with a 2-halo-6-substituted aniline (B41778), a C7-substituted indole can be prepared. The reaction demonstrates high regioselectivity, with the bulkier group of the alkyne typically ending up at the C2 position. ub.edu The development of N-heterocyclic carbene (NHC)-palladium complexes has further improved the efficiency and practicality of this method. rsc.orgub.edu

Aromaticity Destruction–Reconstruction Process : A more recent strategy involves the synthesis of C7-functionalized indoles from para-substituted 2-alkynylanilines. acs.orgacs.orgnih.gov This process includes a sequence of dearomatization, 1,2-addition of an organometallic reagent (organolithium or Grignard), and an aromatization-driven rearrangement and cyclization. This method allows for the selective installation of various alkyl, aryl, and other groups at the C7 position. acs.orgacs.org

Functionalization of Pre-existing 7-Substituted Indole Cores

Direct C-H functionalization of an existing indole ring has emerged as a highly efficient and atom-economical strategy. rsc.orgnih.gov This approach avoids the often lengthy synthesis of substituted precursors. However, due to the higher reactivity of the C2 and C3 positions, directing groups (DGs) are typically required to achieve C7 selectivity. nih.gov

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, is central to this strategy. nih.govnih.govnih.gov The directing group, installed at the N1 position of the indole, coordinates to the metal catalyst and directs the C-H activation to the adjacent C7 position.

A variety of directing groups have been developed for C7 functionalization, enabling a range of transformations including arylation, alkylation, amidation, and alkenylation. nih.govnih.govresearchgate.net

| Directing Group (DG) | Catalyst System | Transformation | Reference |

|---|---|---|---|

| P(O)tBu₂ (di-tert-butylphosphinoyl) | Pd(II) or Cu(II) | Arylation | nih.gov |

| Pivaloyl | Ru(II) | Amidation, Alkenylation | nih.gov |

| CONHOMe (Weinreb amide) | Chiral Rhodium Complex | Enantioselective Arylation | nih.gov |

| N-Alkyl | Cationic Zirconium Complexes | Alkylation | researchgate.net |

Stereoselective Synthesis of 1-(1H-Indol-7-yl)propan-1-amine and Related Chiral Amines

Chiral amines are crucial components of many pharmaceuticals, and their enantioselective synthesis is of paramount importance. yale.edu For a molecule like this compound, the stereocenter is the carbon atom bearing the amine group.

Enantioselective Pathways for the Propan-1-amine Side Chain

The synthesis of the chiral propan-1-amine side chain typically starts from a prochiral ketone, 1-(1H-indol-7-yl)propan-1-one. This ketone can be prepared via methods like the Friedel-Crafts acylation of a C7-protected or appropriately substituted indole. From this ketone, several enantioselective pathways can be envisioned:

Asymmetric Reductive Amination : This is one of the most direct methods, involving the reaction of the ketone with an ammonia (B1221849) source and a reducing agent in the presence of a chiral catalyst. Chiral borophosphate catalysts have been shown to be effective for the asymmetric reductive amination of various ketones, yielding chiral amines with high enantioselectivity. organic-chemistry.org

Asymmetric Reduction of an Imine : The ketone can first be converted to a prochiral imine or a related derivative. Subsequent asymmetric hydrogenation or reduction using a chiral catalyst or reagent can then furnish the chiral amine. Rhodium(III)-catalyzed additions to imines have been reported, providing access to α-branched chiral amines. acs.org

Chiral Auxiliary and Organocatalytic Methodologies

Chiral auxiliaries and organocatalysts provide powerful metal-free alternatives for establishing the stereocenter of the amine.

Chiral Auxiliary Approach : A chiral auxiliary is a stereogenic group that is temporarily attached to the molecule to control the stereochemical outcome of a reaction. yale.edu A widely used method is the Ellman tert-butanesulfinamide chemistry. The prochiral ketone, 1-(1H-indol-7-yl)propan-1-one, would be condensed with enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl imine. This intermediate is then subjected to diastereoselective reduction. The choice of reducing agent can control the stereochemical outcome. Finally, the sulfinamide auxiliary is cleaved under mild acidic conditions to yield the desired enantiomerically enriched primary amine. yale.eduacs.org

Organocatalytic Approach : Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for various reactions. nih.gov For instance, a CPA catalyst can promote the dearomatizing aza-Michael addition of a nucleophile to a vinyl-substituted N-heterocycle, followed by an asymmetric protonation to generate a chiral amine with high enantioselectivity. nih.gov This type of methodology could be adapted for the synthesis of the target compound.

| Methodology | Key Reagent/Catalyst | Key Intermediate | Reference |

|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | N-Sulfinyl imine | yale.edu |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Prochiral enamine / ion-pair | nih.gov |

| Asymmetric Reductive Amination | SPINOL-derived borophosphate | Ketone/Imine | organic-chemistry.org |

| Asymmetric C-H Functionalization | [Cp*RhCl₂]₂ / AgSbF₆ | N-perfluorobutanesulfinyl imine | acs.org |

Derivatization Strategies for the this compound Scaffold

Once the core structure of this compound is synthesized, its functional groups—the primary amine, the indole N-H, and the aromatic ring—offer multiple handles for further derivatization to create a library of analogs.

Primary Amine Derivatization : The primary amine is a versatile functional group that can undergo a wide range of reactions.

Acylation : Reaction with acyl chlorides or anhydrides (e.g., trifluoroacetic anhydride) leads to the formation of amides. iu.edu

Alkylation : The amine can be mono- or di-alkylated using alkyl halides.

Reductive Amination : Reaction with aldehydes or ketones under reducing conditions (e.g., NaBH₃CN) yields secondary or tertiary amines.

Derivatization for Analysis : For analytical purposes, primary amines can be derivatized with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form fluorescent or UV-active compounds, facilitating their detection by HPLC. thermofisher.com

Indole N-H Derivatization : The indole nitrogen can be alkylated, acylated, or protected with various groups (e.g., Boc, Ts) to modify the electronic properties and steric environment of the indole ring.

Aromatic Ring Functionalization : The indole ring itself can be further functionalized. While the C7 position is now occupied, other positions on the benzene (B151609) or pyrrole ring could be targeted for electrophilic substitution, such as halogenation or nitration, depending on the existing substituents and reaction conditions.

Modifications at the Indole Nitrogen (N1)

The nitrogen atom at position 1 of the indole ring is a common site for modification, significantly influencing the compound's properties. N-arylation and N-alkylation are primary strategies for introducing substituents at this position.

N-arylation, the formation of a nitrogen-aryl bond, can be achieved through several catalytic systems. Copper-catalyzed methods, such as the Ullmann condensation, and palladium-catalyzed methods, like the Buchwald-Hartwig amination, are frequently employed. nih.gov Transition-metal-free approaches have also been developed, for instance, using benzynes or through intermolecular nucleophilic aromatic substitution with highly activated aryl fluorides. nih.gov

N-alkylation introduces alkyl or functionalized alkyl groups to the indole nitrogen. For example, in the synthesis of certain indole-based inhibitors, the N1 position was substituted with groups like 4-fluorobenzyl or a methyl group using reagents such as dimethyl carbonate in the presence of a base. nih.gov These modifications aim to explore the structure-activity relationships by altering the steric and electronic properties of the indole core. nih.gov

Table 1: Methodologies for N1-Position Modification of Indole Analogs

| Modification Type | Reagent/Catalyst System | Description |

| N-Arylation | Copper Iodide (CuI) / DMEDA | A copper-catalyzed cross-coupling reaction for forming N-aryl bonds. nih.gov |

| N-Arylation | Palladium Catalyst / Ligand (e.g., LPh) | The Buchwald-Hartwig amination allows for the N-arylation of indoles with aryl halides. nih.gov |

| N-Alkylation | Alkyl Halide / NaH in DMF | A standard method for attaching alkyl groups to the indole nitrogen. nih.gov |

| N-Methylation | Dimethyl Carbonate / K2CO3 | A greener alternative for methylation of the indole nitrogen. nih.gov |

Substitutions on the Indole Benzo Ring (C2-C6)

Introducing substituents onto the benzo portion of the indole ring (positions C4, C5, C6, and C7) is a key strategy for creating diverse analogs. The specific placement of functional groups can be achieved through the selection of appropriately substituted starting materials or by direct functionalization of the indole core.

For instance, the synthesis of various indole derivatives often starts with pre-functionalized nitroarenes or anilines. The Bartoli indole synthesis, which reacts nitroarenes with vinyl Grignard reagents, is particularly useful for preparing 7-substituted indoles. mdpi.com Similarly, the Fischer indole synthesis can utilize substituted phenylhydrazines to generate indoles with specific patterns on the benzene ring. sciencedaily.comresearchgate.net

Direct functionalization of the indole ring is also possible. For example, electrophilic substitution reactions can introduce groups at various positions. The synthesis of 3-selenyl- and 3-sulfenyl-indoles has been achieved by reacting substituted indoles (such as 5-bromoindole) with diorganyl dichalcogenides under specific catalytic conditions. acs.org While this example focuses on the C3 position, similar principles can be applied to functionalize the benzo ring, depending on the directing effects of existing substituents.

Table 2: Examples of Substituted Indole Analogs and Synthetic Approaches

| Position of Substitution | Substituent | Synthetic Method | Precursor Example |

| C5 | Bromo | Electrophilic Bromination | Indole |

| C5 | Nitro | Nitration | Indole |

| C7 | Chloro | Bartoli Synthesis | 2-chloro-nitrobenzene |

| C5, C7 | Dichloro | Fischer Synthesis | Dichlorophenylhydrazine |

Structural Alterations of the Propan-1-amine Side Chain

Modifying the propan-1-amine side chain is critical for fine-tuning the molecule's interaction with biological targets. Alterations can include changing the chain length, introducing branching, or adding functional groups.

A common strategy for constructing the side chain involves the reduction of an intermediate functional group. For example, a three-carbon side chain can be introduced via a Friedel-Crafts acylation with propanoyl chloride, followed by reductive amination of the resulting ketone. Alternatively, a nitroaldol reaction (Henry reaction) between an indole-carboxaldehyde (e.g., indole-7-carboxaldehyde) and a nitroalkane (e.g., nitroethane) can furnish a nitro-intermediate, which is then reduced to the primary amine. The synthesis of the related compound α-methyltryptamine (which has a propan-2-amine side chain) often proceeds through the condensation of indole-3-carboxaldehyde (B46971) with nitroethane, followed by reduction. wikipedia.org

The reduction of nitriles is another powerful method. For instance, 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine can be synthesized by reducing the corresponding nitrile with lithium aluminum tetrahydride. chemicalbook.com This highlights a viable route for converting a cyano group at the terminus of a three-carbon chain into a primary amine.

Green Chemistry Approaches in the Synthesis and Derivatization of Indolylpropanamines

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like indolylpropanamines to enhance sustainability. jocpr.com These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials. jocpr.commdpi.com

Catalytic and Solvent-Free Reaction Conditions

A major focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives or eliminating them entirely. jocpr.comresearchgate.net Solvent-free reactions, often conducted under thermal conditions or with the aid of catalysis, can lead to cleaner reaction profiles and simpler product isolation. rsc.org

Task-specific ionic liquids have been employed as reusable catalysts for the synthesis of indole derivatives under solvent-free conditions, offering high yields and easy catalyst recycling. researchgate.net Furthermore, metal-free catalytic systems are gaining traction. For example, multi-component reactions to produce indole derivatives have been successfully carried out in the absence of metal catalysts, sometimes using just an electrolyte in ethanol (B145695). dergipark.org.tr These methods provide an environmentally friendly pathway to complex indole scaffolds. dergipark.org.trrsc.org

Table 3: Green Chemistry Strategies in Indole Synthesis

| Green Approach | Conditions | Advantages |

| Ionic Liquid Catalysis | Sulfonic-acid-functionalized ionic liquid, solvent-free, room temperature | High yields, catalyst reusability, clean reaction. researchgate.net |

| Metal-Free Catalysis | Base catalysts (e.g., piperidine) or catalyst-free electrochemical methods | Avoids toxic heavy metals, environmentally friendly. dergipark.org.tr |

| Solvent-Free Thermal | Thermal conditions, open air | Eliminates solvent waste, simple procedure. rsc.org |

Microwave-Assisted Organic Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. mdpi.commdpi.com

This technology has been successfully applied to various steps in indole synthesis. For example, the intramolecular cyclocondensation of enamines to form pyrrole rings, a related heterocyclic core, showed significantly higher yields and shorter reaction times under microwave irradiation compared to conventional reflux. mdpi.com Similarly, the synthesis of N-substituted indole-based analogs has been efficiently achieved using microwave heating technology. nih.gov One-pot syntheses, such as the tandem Friedel-Crafts acylation and Nazarov cyclization to form indanones, have also been effectively conducted under microwave irradiation. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) |

| Pd-Catalyzed Heterocyclization | 12 hours | 15 minutes | 94% mdpi.com |

| Enamine Cyclocondensation | 48 hours | 30 minutes | 55-86% mdpi.com |

| Pyrazole Synthesis | 3-5 hours | 5-15 minutes | 72-91% shd-pub.org.rs |

Precursors and Building Blocks in the Synthesis of this compound Analogs

For the construction of the indole core itself, classic methods utilize simple, often commercially available, starting materials. The Fischer indole synthesis, for example, typically starts with a phenylhydrazine and a ketone or aldehyde. researchgate.net For 7-substituted indoles, the Bartoli synthesis, which uses substituted nitroarenes, is a common choice. mdpi.com

To build the side chain at the C7 position, a 7-functionalized indole is a necessary precursor. For example, indole-7-carboxaldehyde (B17374) would be a key starting material for introducing the propan-1-amine chain via a Henry reaction followed by reduction. This aldehyde can be prepared from 7-bromoindole (B1273607) via a lithiation-formylation sequence. Other important building blocks include α,β-unsaturated acyl chlorides for Friedel-Crafts reactions nih.gov and various alkyl halides for N-alkylation at the indole nitrogen. rsc.org

Table 5: Key Precursors for the Synthesis of this compound Analogs

| Precursor | Role in Synthesis | Target Moiety |

| 2-Nitrotoluene derivatives | Starting material for Bartoli synthesis | Substituted Indole Core |

| Substituted Phenylhydrazines | Starting material for Fischer synthesis | Substituted Indole Core |

| Indole-7-carboxaldehyde | Building block for side chain construction | Propan-1-amine Side Chain |

| Propanoyl chloride | Acylating agent for Friedel-Crafts reaction | Propanone Side Chain (intermediate) |

| Nitroethane | Component in Henry reaction | Propan-1-amine Side Chain (intermediate) |

| Alkyl Halides | Alkylating agents | N1-Substituents |

Accessing 7-Substituted Indole Starting Materials (e.g., 1H-Indol-7-amine)

The availability of appropriately substituted indole precursors is a cornerstone for the synthesis of complex indole-containing molecules. The introduction of substituents at the C7 position of the indole nucleus is a key strategic step that enables the construction of a wide array of target compounds.

A variety of methods have been developed for the synthesis of 7-substituted indoles. Traditional approaches often rely on the functionalization of pre-existing indole scaffolds. However, modern synthetic chemistry has seen the emergence of more direct and efficient strategies. One notable method involves a rhodium(III)-catalyzed oxidative cross-coupling reaction. acs.org This atom-economic, one-pot procedure allows for the regioselective olefination of indoline (B122111) derivatives, which are then oxidized to yield 7-substituted indoles in good to excellent yields. acs.org A plausible mechanism for this transformation involves the generation of an active cationic rhodium species, coordination to the directing group on the indoline, and subsequent C(sp²)–H bond activation to form a five-membered rhodacycle intermediate. acs.org This method has been successfully applied to a range of both electron-rich and electron-poor indoline substrates. acs.org

Another powerful strategy for accessing 7-substituted indoles is the Heck cyclization. thieme-connect.com This approach is particularly useful for the synthesis of indoles with various functionalities at the 3-, 5-, and 7-positions. thieme-connect.com The mild reaction conditions of the Heck cyclization allow for the preparation of a diverse range of substituted indoles, including those bearing iodo, nitro, amino, or alkoxy groups at the 7-position. thieme-connect.com

For the specific synthesis of 1H-Indol-7-amine, a common precursor for further elaboration, several routes are available. One approach involves the reduction of a corresponding 7-nitroindole (B1294693) derivative. For instance, 7-fluoro-5-nitro-1H-indole can be reduced using iron and ammonium (B1175870) chloride to yield 7-fluoro-1H-indol-5-amine. chemicalbook.com Similarly, the reduction of a 7-nitro group can be achieved through various standard reduction methods. The synthesis of the nitro-precursor itself can be accomplished through nitration of an appropriate indole derivative.

The Fischer indole synthesis also provides a viable route to 7-substituted indoles. This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. By using an ortho-functionalized aniline to prepare the corresponding phenylhydrazine, one can introduce a substituent at the 7-position of the resulting indole. For example, 7-(pyridin-2'-yl)- and 7-(pyrazol-1'-yl)-indole-2-carboxylic esters have been synthesized via Fischer indole cyclization of ethyl pyruvate (B1213749) hydrazones derived from ortho-functionalized anilines.

Table 1: Selected Synthetic Methods for 7-Substituted Indoles

| Method | Description | Key Features |

| Rhodium(III)-Catalyzed Olefination | Oxidative cross-coupling of indoline derivatives followed by one-pot oxidation. acs.org | High regioselectivity, atom-economic, good to excellent yields. acs.org |

| Heck Cyclization | Intramolecular cyclization of an ortho-haloaniline derivative. thieme-connect.com | Mild conditions, wide range of functional group tolerance. thieme-connect.com |

| Fischer Indole Synthesis | Reaction of a substituted phenylhydrazine with a carbonyl compound. | Classic method, allows for introduction of various substituents. |

| Reduction of Nitroindoles | Reduction of a 7-nitroindole to a 7-aminoindole. chemicalbook.com | Common and reliable method for introducing an amino group. chemicalbook.com |

Synthetic Utility of Related Propanone and Propanol (B110389) Intermediates (e.g., 1-(1H-indol-7-yl)propan-1-one, 3-(1H-Indol-7-yl)-1-propanol)

Intermediates such as 1-(1H-indol-7-yl)propan-1-one and 3-(1H-indol-7-yl)-1-propanol are valuable building blocks in the synthesis of this compound and its analogs. These intermediates can be readily converted to the target amine through various synthetic transformations.

The ketone, 1-(1H-indol-7-yl)propan-1-one, is a key precursor that can be synthesized through several methods. One common approach is the Friedel-Crafts acylation of a suitable indole derivative with propionyl chloride or propionic anhydride. The regioselectivity of this reaction can be influenced by the substituents on the indole ring and the reaction conditions. The synthesis of the related 1-(3-methyl-1H-indol-7-yl)propan-1-one has been documented. nih.gov

Once obtained, 1-(1H-indol-7-yl)propan-1-one can be converted to the corresponding amine via reductive amination. This process typically involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

The alcohol intermediate, 3-(1H-indol-7-yl)-1-propanol, offers an alternative route to the target amine. This alcohol can be synthesized by the reduction of the corresponding carboxylic acid or ester derivative. For example, the reduction of ethyl cinnamate (B1238496) to 3-phenyl-1-propanol (B195566) can be achieved using various reducing agents, including sodium and ethanol or lithium aluminum hydride. orgsyn.org A similar strategy could be applied to an appropriately substituted indole-7-propionic acid ester.

Once the alcohol is formed, it can be converted to the amine through a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide. Subsequent reaction with an amine source, like ammonia or a protected amine, will yield the desired propan-1-amine derivative.

The utility of these propanone and propanol intermediates extends beyond the synthesis of the parent amine. They can serve as scaffolds for the introduction of further functional groups, allowing for the creation of a diverse library of analogs with potentially varied biological activities. For instance, the ketone can undergo alpha-functionalization, and the alcohol can be used in etherification or esterification reactions.

Table 2: Properties of Key Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(1H-indol-7-yl)propan-1-one | C11H11NO | 173.21 labsolu.ca |

| 3-(1H-Indol-7-yl)-1-propanol | C11H13NO | 175.23 |

Structure Activity Relationship Sar Studies of 1 1h Indol 7 Yl Propan 1 Amine Analogs

Systematic Exploration of Structural Modifications on Biological Activities

Systematic modifications of the 1-(1H-indol-7-yl)propan-1-amine scaffold have been undertaken to probe the key structural features required for its biological effects. These investigations have focused on three main areas: the indole (B1671886) ring, the propan-1-amine side chain, and the terminal amine group.

The position of substituents on the indole ring plays a pivotal role in determining the biological activity of indolylpropanamine analogs. The indole nucleus can be derivatized at multiple positions, but the C3, C5, and C7 positions are of particular interest due to their distinct electronic and steric environments. researchgate.net

C7-Substitution: The parent compound, this compound, features the propan-1-amine group at the C7 position. This substitution pattern is a key determinant of its interaction with biological targets. Studies on related indole derivatives have shown that the C7 position is electronically distinct from other positions on the indole ring. For instance, in the context of other bioactive indoles, modifications at the C7 position have been shown to influence selectivity and potency.

C3-Substitution: The C3 position of the indole ring is highly nucleophilic and is a common site for substitution. researchgate.net In many classes of bioactive indoles, substitution at C3 is critical for activity. For example, in some indole derivatives, a C3-hydroxymethyl substituent is essential for cell cycle arrest activity. nih.gov Conversely, moving the side chain from other positions to C3 can lead to a decrease or complete loss of activity, highlighting the specific spatial requirements of the target receptor or enzyme.

C5-Substitution: The C5 position is another important site for modification. For instance, the compound 5-methoxy-α-methyltryptamine (5-MeO-AMT), an analog of indolylpropanamine, demonstrates high potency as a serotonergic psychedelic. wikipedia.org This suggests that substitution at the C5 position with an electron-donating group like methoxy (B1213986) can significantly enhance activity at certain serotonin (B10506) receptors.

The following table summarizes the general impact of substitution at different positions on the indole ring:

| Substitution Position | General Impact on Activity | Example |

| C7 | Defines the core activity and selectivity profile. | This compound |

| C3 | Often crucial for activity; can be a site for key interactions. | 3-Methoxymethylindole derivatives show bioactivity. nih.gov |

| C5 | Can significantly enhance potency, particularly with electron-donating groups. | 5-MeO-AMT exhibits high potency at serotonin receptors. wikipedia.org |

The length and branching of the alkyl chain in the propan-1-amine moiety significantly affect the biological activity of these compounds.

Alkyl Chain Length: Studies on related aminoalkylindoles have demonstrated that the length of the alkyl chain is a critical factor for high-affinity binding to cannabinoid receptors. nih.gov An alkyl chain of at least three carbons is often required for significant binding, with optimal activity frequently observed with a five-carbon chain. nih.gov Increasing the chain length to seven carbons can lead to a dramatic decrease in binding affinity. nih.gov Similarly, in other classes of compounds, increasing the alkyl chain length can enhance lipophilicity, which may influence cellular uptake and cytotoxicity. nih.gov

Alkyl Chain Branching: The introduction of branching, such as a methyl group on the α-carbon of the amine (as in α-methyltryptamine analogs), can have profound effects on the pharmacological profile. This modification can alter the compound's metabolic stability and its selectivity for different receptor subtypes. For example, α-methylated tryptamines can be viewed as tryptamine (B22526) homologues of amphetamines. wikipedia.org

The table below illustrates the influence of the alkyl chain on activity:

| Alkyl Chain Modification | Effect on Activity |

| Chain Length (Propyl) | Often provides a good balance of potency and selectivity. |

| Chain Length (Pentyl) | Can lead to optimal binding affinity in some receptor systems. nih.gov |

| Chain Length (Heptyl) | May cause a significant decrease in activity. nih.gov |

| α-Methyl Branching | Can alter metabolic stability and receptor selectivity. |

Modification of the primary amine group through substitution can dramatically alter the compound's properties.

N-Alkylation: The addition of alkyl groups to the nitrogen atom can influence the compound's basicity and its ability to form hydrogen bonds. In a series of N-(4-pyridinyl)-1H-indol-1-amines, N-propylation was found to be optimal for the desired biological activity in the treatment of Alzheimer's disease. nih.gov

N-Acylation: Acylation of the amine can lead to compounds with different biological profiles.

Incorporation into a Ring: Incorporating the nitrogen into a heterocyclic ring, such as a morpholine (B109124) or piperidine, can constrain the conformation of the side chain and introduce new interactions with the target.

The following table summarizes the effects of nitrogen substitution:

| Nitrogen Substitution | General Effect on Activity | Example |

| Primary Amine (-NH2) | The baseline for activity, capable of forming key hydrogen bonds. | This compound |

| N-Propyl | Can enhance potency and selectivity for specific targets. | N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine). nih.gov |

| N,N-Dimethyl | Can alter receptor interaction and pharmacokinetic properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolylpropanamine Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For the indolylpropanamine series, QSAR studies can help to predict the activity of novel analogs and to identify the key physicochemical properties that govern their potency.

A typical QSAR study involves the following steps:

Data Set Selection: A series of indolylpropanamine analogs with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. mdpi.com

For a series of N-aryl derivatives with activity against targets in Alzheimer's disease, QSAR models have been developed that highlight the importance of descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and dipole moment. mdpi.com These models can guide the design of new compounds with improved activity.

The general form of a QSAR equation is:

Biological Activity = f(Descriptor 1, Descriptor 2, ...)

The table below shows examples of descriptors that could be used in a QSAR model for indolylpropanamines:

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Steric | Molar Refractivity | Molecular volume and polarizability. |

| Hydrophobic | AlogP | Lipophilicity and membrane permeability. |

| Topological | Wiener Index | Molecular branching and connectivity. |

Computational Approaches in SAR Elucidation (e.g., Ligand-Receptor Docking)

Computational methods, particularly ligand-receptor docking, are powerful tools for elucidating the SAR of indolylpropanamine analogs at a molecular level. nih.gov Docking simulations predict the preferred binding orientation and conformation of a ligand within the active site of a target protein.

The process of ligand-receptor docking involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein and the indolylpropanamine analog are prepared.

Docking Simulation: The ligand is placed in the binding site of the receptor, and a scoring function is used to evaluate the binding affinity of different poses.

Analysis of Binding Modes: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Docking studies can reveal why certain structural modifications enhance or diminish activity. For example, a docking study might show that a substituent at a particular position on the indole ring forms a favorable hydrogen bond with a specific amino acid residue in the receptor's active site. researchgate.net These insights can then be used to design new analogs with improved binding affinity and selectivity.

The following table lists common interactions identified through docking studies:

| Interaction Type | Description |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar groups to cluster together in an aqueous environment. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

Mechanistic Investigations of 1 1h Indol 7 Yl Propan 1 Amine Analog Actions and Synthesis

Elucidation of Molecular Mechanisms in Biological Systems

The biological activities of indole (B1671886) derivatives are diverse, stemming from their ability to interact with a variety of molecular targets. While specific mechanistic data for 1-(1H-Indol-7-yl)propan-1-amine is not extensively documented, the study of its analogs provides significant insights into potential receptor interactions and enzyme modulation.

Receptor Binding and Signaling Pathway Modulation

Analogs of this compound have been shown to bind to several key receptors, influencing major signaling pathways. For instance, certain indole-containing compounds exhibit high affinity for serotonin (B10506) receptors, which are crucial for neurotransmission. nih.gov

One such analog, (S)-1-(1H-Indol-4-yloxy)-3-[4-(6-methoxy-benzo[b]thiophen-2-yl)-piperidin-1-yl]-propan-2-ol, has been studied for its binding affinity to the human 5-hydroxytryptamine receptor 1A (5-HT1A) and the rat sodium-dependent serotonin transporter (SERT). ucsd.edu The affinity for these targets suggests a potential role in modulating serotonergic signaling. ucsd.edu

| Compound | Target | Affinity (Ki) | Assay Description |

| (S)-1-(1H-Indol-4-yloxy)-3-[4-(6-methoxy-benzo[b]thiophen-2-yl)-piperidin-1-yl]-propan-2-ol | Human 5-hydroxytryptamine receptor 1A | 3.10 nM | Binding affinity using [3H]8-OH-DPAT as radioligand. ucsd.edu |

| (S)-1-(1H-Indol-4-yloxy)-3-[4-(6-methoxy-benzo[b]thiophen-2-yl)-piperidin-1-yl]-propan-2-ol | Rat Sodium-dependent serotonin transporter | 69 nM | Binding affinity using [3H]paroxetine as radioligand. ucsd.edu |

This table presents binding affinity data for an analog of this compound.

Furthermore, other heterocyclic structures analogous to the indole core have been developed as potent histamine (B1213489) H3 receptor inverse agonists. nih.gov For example, 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one was identified as a selective H3 receptor inverse agonist with a Ki of 4.0 nM, demonstrating functional antagonism and potential for treating cognitive disorders. nih.gov

Enzyme Inhibition or Modulation Mechanisms (e.g., Tubulin Polymerization Inhibition, Kinase Inhibition)

The indole scaffold is a common feature in many enzyme inhibitors. Analogs of this compound have been investigated for their ability to inhibit crucial enzymes like tubulin and various kinases.

Tubulin Polymerization Inhibition: Microtubules, composed of α- and β-tubulin, are vital for cell division, making them a key target for anticancer agents. nih.gov Certain indole derivatives have been designed as tubulin polymerization inhibitors. A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their antiproliferative activities. nih.gov The most potent of these, compound 7d, showed significant activity against several cancer cell lines and was found to inhibit tubulin polymerization, arrest the cell cycle in the G2/M phase, and induce apoptosis. nih.gov

| Compound | HeLa (IC50) | MCF-7 (IC50) | HT-29 (IC50) |

| Compound 7d | 0.52 μM | 0.34 μM | 0.86 μM |

This table shows the in vitro antiproliferative activities of a potent indole-based tubulin polymerization inhibitor. nih.gov

Kinase Inhibition: Kinases are another important class of enzymes targeted in drug discovery. Substituted indolo[2,3-c]quinolone-6-ones, developed as simplified isosteres of the natural product Lamellarin, have shown potent inhibitory activity against Haspin kinase. nih.gov Two derivatives, in particular, displayed IC50 values of 1 and 2 nM with high selectivity over a panel of other kinases. nih.gov Additionally, 1-(1H-indol-1-yl)ethanone derivatives have been identified as inhibitors of CBP/EP300 bromodomains, with the most potent compound exhibiting an IC50 value of 0.037 μM. nih.gov

Mechanistic Studies of Synthetic Transformations

The synthesis of indole derivatives often involves complex chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing yields and achieving desired regioselectivity.

Reaction Pathway Elucidation for Key Synthetic Steps (e.g., Nef reaction, condensation reactions)

Nef Reaction: The Nef reaction is a classic organic reaction that converts a primary or secondary nitroalkane into an aldehyde or a ketone through acid hydrolysis of a nitronate salt. wikipedia.org This reaction is a valuable tool in organic synthesis for introducing a carbonyl group. numberanalytics.com

The mechanism proceeds through several key steps:

Deprotonation: The nitroalkane, which must have an alpha-hydrogen, is deprotonated to form a nitronate salt intermediate. wikipedia.orgorganic-chemistry.org

Protonation: The nitronate salt is protonated in strong acid to form a nitronic acid. wikipedia.org

Further Protonation and Hydrolysis: The nitronic acid is protonated again to form an iminium ion. This intermediate is then attacked by water. Subsequent loss of a proton and water leads to a 1-nitroso-alkanol, which then rearranges to release nitrous oxide and form the final carbonyl compound. wikipedia.org

This reaction could be a key step in a synthetic route towards this compound, by first preparing a nitro-precursor which is then converted to a ketone or aldehyde for subsequent amination.

Condensation Reactions: Condensation reactions are also pivotal in building the molecular framework of indole derivatives. For instance, the synthesis of intermediates for tubulin inhibitors involved the condensation of 1-Methyl-1H-indole-3-carboxaldehyde with 3,4,5-trimethoxyaniline. nih.gov This reaction was carried out under reflux in ethanol (B145695) with acetic acid to form the corresponding imine, which serves as a precursor for more complex molecules. nih.gov

Investigation of Catalytic Cycles and Intermediates (e.g., Ruthenium-catalyzed reactions)

Transition metal-catalyzed reactions, particularly those using ruthenium, have become powerful methods for the functionalization of indoles. mdpi.com These reactions often proceed through well-defined catalytic cycles involving organometallic intermediates.

Ruthenium(II)-catalyzed C-H activation is a prominent strategy for creating substituted indoles. mdpi.comnih.gov For example, the site-selective C-3 alkenylation of indole derivatives can be achieved using a ruthenium(II) catalyst with an ester as a directing group. nih.gov The high selectivity is attributed to the formation of a six-membered metallacycle intermediate. nih.gov

The proposed catalytic cycle for this transformation is as follows:

Catalyst Activation: An active ruthenium catalyst is formed in the presence of co-catalysts like Cu(OAc)2·H2O. nih.gov

C-H Metalation: The indole substrate coordinates with the active ruthenium catalyst, leading to the formation of a six-membered ruthenacycle intermediate via C-H activation. nih.gov

Coordination and Insertion: The second reactant (e.g., an acrylate) coordinates with the ruthenacycle, followed by insertion into the ruthenium-carbon bond. nih.gov

Product Formation and Catalyst Regeneration: The desired product is formed through β-hydride elimination, and the active catalyst is regenerated by reoxidation. nih.gov

Similarly, ruthenium catalysts have been employed for the C4 and C5-diamidation of 3-carbonylindoles and for the synthesis of 2-(1-amino-1,2-dihydronaphthalen-2-yl)indoles from 1-carbamoylindoles. rsc.orgsemanticscholar.org These methods showcase the versatility of ruthenium catalysis in constructing complex indole derivatives through precisely controlled mechanistic pathways. rsc.org

Advanced Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations and Ligand-Target Docking Studies

Dynamic Behavior of the Compound in Biological Environments

No specific research data is available.

Theoretical Predictions of Reactivity and Selectivity for Rational Design

No specific research data is available.

Advanced Analytical Methodologies for 1 1h Indol 7 Yl Propan 1 Amine and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. nih.gov For 1-(1H-Indol-7-yl)propan-1-amine and its related compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence Detection)

HPLC is a cornerstone for the analysis of indole (B1671886) derivatives due to its high resolution and sensitivity. nih.gov When coupled with a fluorescence detector (FLD), HPLC becomes an exceptionally powerful tool for detecting and quantifying fluorescent compounds like many indole derivatives. measurlabs.com

Detailed Research Findings:

The intrinsic fluorescence of the indole ring system allows for highly selective and sensitive detection. nih.govnih.gov By optimizing the mobile phase composition, such as the methanol (B129727) content and pH, researchers can achieve excellent separation of various indole compounds in a relatively short time. nih.govoup.com For instance, a reversed-phase HPLC method can separate a mixture of six different indoles in under 20 minutes, with detection limits in the low nanogram range (5-15 ng). nih.govoup.com

The selectivity of HPLC-FLD is a significant advantage, often allowing for the analysis of complex biological samples like urine with minimal sample preparation, such as a single deproteinization step. nih.govoup.com The excitation wavelength for indole derivatives is typically set around 280 nm, with emission being monitored above 310 nm. oup.com This technique has been successfully applied to the analysis of various indole compounds in diverse matrices, including must and wine, demonstrating its robustness and versatility. nih.gov

Interactive Data Table: HPLC Parameters for Indole Analysis

| Parameter | Value/Condition | Purpose |

| Column | Reversed-phase C18 | Separation based on hydrophobicity |

| Mobile Phase | Methanol/Water gradient | Elution of compounds with varying polarities |

| pH Adjustment | Optimized for analyte | Control retention and selectivity |

| Detector | Fluorescence | High sensitivity and selectivity |

| Excitation λ | ~280 nm | To excite the indole ring |

| Emission λ | >310 nm | To detect the emitted fluorescence |

Gas Chromatography (GC) with Selective Detectors (e.g., Mass Spectrometry, Nitrogen-Phosphorus Detector)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another vital technique for the analysis of volatile and semi-volatile indole derivatives. oup.com Derivatization is often employed to increase the volatility and thermal stability of the analytes. mdpi.comnih.gov

Detailed Research Findings:

GC-MS analysis of indole alkaloids has been extensively used for their identification in complex mixtures, such as plant extracts. notulaebotanicae.ro The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analytes. notulaebotanicae.roresearchgate.net For instance, in the analysis of indole alkaloids from Catharanthus roseus, GC-MS allowed for the identification of 15 different alkaloids, with the mass spectra being compared against authentic compounds and literature data for confirmation. notulaebotanicae.ro

A typical GC-MS method involves a capillary column (e.g., HP-5MS) and a temperature program to separate the compounds. oup.comnotulaebotanicae.ro The mass spectra are generally acquired in electron impact (EI) ionization mode. oup.com For enhanced selectivity towards nitrogen-containing compounds like this compound, a Nitrogen-Phosphorus Detector (NPD) can be utilized, offering high sensitivity for these specific analytes. researchgate.net

Interactive Data Table: GC-MS Parameters for Indole Alkaloid Analysis

| Parameter | Value/Condition | Purpose |

| Column | HP-5MS (or similar) | Separation of volatile compounds |

| Carrier Gas | Helium | Inert gas to carry analytes through the column |

| Injection Mode | Split/Splitless | Introduction of the sample onto the column |

| Oven Program | Temperature gradient | Separation based on boiling points |

| Detector | Mass Spectrometer (MS) | Identification based on mass-to-charge ratio |

| Ionization | Electron Impact (EI) | Fragmentation of molecules for structural analysis |

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for determining the precise chemical structure of molecules. For this compound and its derivatives, NMR, MS, and IR spectroscopy are the primary methods used. mmu.ac.ukjchps.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. mmu.ac.ukjchps.com It provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com

Detailed Research Findings:

¹H NMR spectra of indole derivatives provide information on the chemical environment of each proton. acs.org For example, the N-H proton of the indole ring typically appears as a broad signal. libretexts.org The protons on the carbon adjacent to the amine nitrogen are deshielded and appear further downfield. openstax.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. acs.org The carbons adjacent to the nitrogen atom are deshielded and absorb at a lower field. openstax.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are crucial for establishing the connectivity between protons and carbons, which is essential for unambiguous structural assignment. mmu.ac.ukjournals.co.za These techniques have been instrumental in elucidating the structures of novel and complex indole alkaloids. mdpi.com

Interactive Data Table: Typical NMR Chemical Shifts for Indole Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| Indole N-H | Broad signal | Position is concentration and solvent dependent libretexts.org |

| Aromatic H | ~6.5 - 7.6 | Complex splitting patterns in the aromatic region |

| Aliphatic C-H (next to N) | ~2.3 - 3.0 | Deshielded by the electron-withdrawing nitrogen libretexts.org |

| Indole C | ~100 - 140 | Characteristic shifts for the indole ring carbons acs.org |

| Aliphatic C (next to N) | ~30 - 60 | Deshielded relative to simple alkanes openstax.org |

Mass Spectrometry (MS) and High-Resolution Tandem Mass Spectrometry (HRMS/MS) for Analyte Identification

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. usda.govnih.gov

Detailed Research Findings:

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. usda.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are fragmented to produce product ions. The resulting fragmentation pattern is a molecular fingerprint that is highly specific to the compound's structure. nih.gov

LC-MS/MS is a powerful combination for analyzing complex mixtures of indole alkaloids. nih.gov The liquid chromatography separates the compounds, which are then ionized and analyzed by the mass spectrometer. This technique allows for the rapid identification of known and even new, previously unreported, indole alkaloids in complex extracts. usda.gov A characteristic fragmentation for alkylamines is the α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. openstax.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net

Detailed Research Findings:

Primary amines, such as this compound, are characterized by two N-H stretching absorption bands in the region of 3300 to 3500 cm⁻¹. openstax.org These bands are typically sharper and less intense than the O-H stretching bands of alcohols that appear in the same region. libretexts.orgopenstax.org The presence of a pair of bands, one for symmetric and one for asymmetric stretching, is a clear indicator of a primary amine. openstax.orgspectroscopyonline.com

Other characteristic IR absorptions for primary amines include an N-H bending vibration (scissoring) around 1650-1580 cm⁻¹ and a broad N-H wagging band between 910 and 665 cm⁻¹. spectroscopyonline.comorgchemboulder.com The C-N stretching vibration for the aromatic amine portion of the indole ring is expected in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Interactive Data Table: Characteristic IR Absorptions for Primary Amines and Indoles

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) openstax.org |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium orgchemboulder.com |

| Primary/Secondary Amine | N-H Wag | 910 - 665 | Broad, Strong orgchemboulder.com |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Strong orgchemboulder.com |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium to Weak orgchemboulder.com |

| Indole N-H | N-H Stretch | ~3400 | Medium, Sharp |

Advanced Sample Preparation and Derivatization for Analytical Purposes (e.g., OPA derivatization for primary amines)

The accurate quantification of this compound in various, often complex, matrices necessitates sophisticated sample preparation and analytical strategies. Direct analysis is frequently impeded by the presence of interfering substances and the compound's inherent physicochemical properties. Therefore, advanced sample preparation techniques are employed to isolate the analyte and enhance detection sensitivity. Furthermore, as this compound lacks a strong native chromophore or fluorophore, chemical derivatization is a critical step to render it suitable for highly sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Sample Preparation Techniques

Prior to derivatization, a clean-up step is essential to remove matrix interferences that could affect analytical accuracy and instrument performance. researchgate.net The choice of technique depends on the sample matrix (e.g., biological fluids, environmental samples) and the analyte's properties. nih.govslideshare.net Common approaches include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). oup.comwikipedia.org

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. wikipedia.org For an amine like this compound, pH adjustment is crucial. By adjusting the aqueous phase to a basic pH, the amine is deprotonated, increasing its lipophilicity and facilitating its extraction into a non-polar organic solvent such as methyl-tert-butyl ether or a mixture of dichloromethane (B109758) and isopropanol. wikipedia.orgnih.govandrews.edu

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, higher selectivity, and reduced solvent consumption. oup.comresearchgate.net For primary amines, cation-exchange SPE cartridges are particularly effective. researchgate.net At an acidic pH, the primary amine group is protonated, carrying a positive charge that allows it to be retained on the negatively charged sorbent. Interfering non-basic compounds can be washed away, after which the purified analyte is eluted by changing the pH or using a solvent that disrupts the ionic interaction. researchgate.net Reversed-phase SPE cartridges (e.g., C18) can also be used, often requiring sample pH adjustment to retain the analyte. researchgate.net

| Technique | Principle | Application for this compound | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on relative solubility. | Extraction from aqueous samples into an organic solvent after pH adjustment to >8 to deprotonate the amine group. | Simple, low cost. | Can be labor-intensive, may form emulsions, requires significant solvent volumes. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid stationary phase and a liquid mobile phase. | Use of cation-exchange cartridges to retain the protonated amine at acidic pH, or reversed-phase cartridges for the neutral form at basic pH. | High selectivity, cleaner extracts, reproducible, automatable, less solvent use. oup.com | Higher cost of cartridges, method development can be complex. |

Derivatization for Enhanced Detection

Derivatization is a process where the target analyte is chemically modified to produce a new compound with properties better suited for a given analytical method. scispace.com For this compound, the primary amine group is the ideal target for derivatization to attach a fluorescent tag, thereby significantly enhancing detection sensitivity in HPLC.

o-Phthalaldehyde (B127526) (OPA) Derivatization

One of the most widely used derivatization methods for primary amines is the reaction with o-phthalaldehyde (OPA) in the presence of a thiol-containing compound. oup.comescholarship.org This reaction occurs rapidly at room temperature in an alkaline medium to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. scispace.comresearchgate.net The resulting product can be detected at picomole levels using a fluorescence detector (FLD). interchim.fr

The reaction mechanism involves the initial reaction of OPA with the primary amine, followed by the addition of the thiol to form the stable, fluorescent isoindole. escholarship.org The OPA reagent itself is not fluorescent, which minimizes background interference. scispace.com

Optimization of OPA Derivatization

Several factors must be optimized to ensure complete derivatization and the stability of the resulting fluorescent product. oup.com

pH: The reaction is highly pH-dependent, with optimal rates typically observed in the range of 9.5 to 11.0. oup.comescholarship.org A borate (B1201080) buffer is commonly used to maintain this alkaline environment. oup.comthermofisher.com

Thiol Reagent: Various thiols can be used, such as 2-mercaptoethanol, 3-mercaptopropionic acid (MPA), or N-acetyl-L-cysteine. oup.comresearchgate.net The choice of thiol can affect the stability and fluorescence intensity of the derivative. researchgate.netdaneshyari.com

Reagent Concentration: The concentrations of OPA and the thiol reagent must be in sufficient excess to drive the reaction to completion. interchim.fr

Reaction Time: The derivatization reaction is typically very fast, often completing within a minute. jascoinc.com However, the stability of the derivative can vary, so the time between derivatization and injection into the HPLC system should be controlled and optimized. oup.comjascoinc.com

Detection Wavelengths: The resulting isoindole derivatives generally have an excitation maximum (λex) around 330-340 nm and an emission maximum (λem) around 440-470 nm. andrews.eduoup.com

| Parameter | Typical Condition | Rationale / Comment |

| Derivatization Reagent | o-Phthalaldehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid). | Reacts specifically with primary amines to form a highly fluorescent product. scispace.com |

| Reaction Medium | Borate Buffer | Maintains the optimal alkaline pH (9.5 - 11.0) required for the reaction. oup.com |

| Reaction Time | 30 seconds to 2 minutes | The reaction is rapid, but derivative stability must be considered. oup.comjascoinc.com |

| HPLC Column | Reversed-Phase C18 | Suitable for separating the relatively non-polar isoindole derivative from other components. nih.gov |

| Detection | Fluorescence Detector (FLD) | Provides high sensitivity and selectivity for the fluorescent derivative. |

| Excitation Wavelength (λex) | ~340 nm | Optimal wavelength to excite the fluorescent isoindole derivative. andrews.edu |

| Emission Wavelength (λem) | ~450 nm | Wavelength of maximum fluorescence emission for the derivative. andrews.edu |

By combining selective sample preparation techniques like SPE with a highly sensitive derivatization strategy such as OPA, robust and reliable methods can be developed for the trace-level quantification of this compound in challenging analytical contexts.

Pharmacological Targets and Theoretical Research Applications of Indolylpropanamine Scaffolds

Investigation of Receptor Interactions and Modulatory Effects (e.g., Serotonin (B10506) Transporter (SERT), 5-HT1A Receptor)

The structural similarity of the indolylpropanamine scaffold to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes it a prime candidate for interaction with serotonergic systems.

Serotonin Transporter (SERT): The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signal. nih.govnih.gov It is a major target for a wide range of antidepressants. nih.govmdpi.com The indolylpropanamine scaffold can be theoretically modeled to interact with the S1 substrate-binding pocket of SERT. nih.gov Molecular dynamics simulations and biochemical experiments on serotonin analogues have revealed that specific electrostatic interactions are crucial for the transport cycle. nih.gov The ability of a molecule to trigger the necessary conformational changes in the transporter distinguishes substrates from inhibitors. nih.gov

5-HT1A Receptor: The 5-HT1A receptor is another significant target within the serotonergic system, implicated in mood and anxiety regulation. patsnap.compsychopharmacologyinstitute.com Activation of these receptors is a key mechanism for anxiolytic and antidepressant medications. psychopharmacologyinstitute.com Research has shown that certain indole-containing compounds can act as positive allosteric modulators (PAMs) of the 5-HT1A receptor. nih.gov This means they can enhance the receptor's response to its natural ligand, serotonin. For instance, some synthetic cannabinoids containing an indole (B1671886) moiety have been found to potentiate 5-HT1A receptor-mediated effects. nih.gov Long-term treatment with 5-HT1A receptor agonists has shown promise in improving functional recovery after spinal cord injury in animal models. mdpi.com

Table 1: Investigated Receptor Interactions of Indolylpropanamine Analogs

| Target | Type of Interaction | Potential Therapeutic Application |

| Serotonin Transporter (SERT) | Inhibition of reuptake | Depression, Anxiety Disorders |

| 5-HT1A Receptor | Agonism, Partial Agonism, Positive Allosteric Modulation | Anxiety, Depression, Schizophrenia, Spinal Cord Injury |

Research into Enzymatic Targets (e.g., Receptor-Interacting Protein Kinase 1 (RIPK1), Haspin Kinase, DYRK Kinases)

Beyond receptors, the indolylpropanamine scaffold has been explored for its potential to inhibit various enzymes involved in critical cellular processes.

Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a kinase that plays a crucial role in regulating inflammation and cell death pathways like necroptosis. nih.govnih.gov Its kinase activity is implicated in several inflammatory diseases. nih.gov Theoretical and preclinical studies focus on designing inhibitors of RIPK1 to block these pathological processes. nih.govnih.gov

Haspin Kinase: Haspin is a protein kinase essential for proper chromosome alignment during cell division (mitosis). nih.gov Inhibition of Haspin can disrupt mitotic progression, leading to cell growth arrest and apoptosis, making it a potential target for cancer therapy. nih.govnih.gov Small molecule inhibitors of Haspin, some of which could be based on an indole scaffold, have been shown to have potent activity against various cancer cell lines. nih.gov

DYRK Kinases: The dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, including DYRK1A and DYRK1B, is involved in various cellular processes, and their dysregulation is linked to diseases like Down syndrome, Alzheimer's, and cancer. nih.govmdpi.com Indole-based structures have been successfully designed as inhibitors of these kinases. For example, indole-3-carbonitriles have been developed as potent DYRK1A inhibitors. nih.gov Similarly, inhibitors have been identified for DYRK1B, which is considered a target in certain cancers. mdpi.com A structure-activity relationship has been established for meridianin, an indole alkaloid, and its analogs for the inhibition of Dyrk1a. nih.gov

Table 2: Investigated Enzymatic Targets of Indolylpropanamine Analogs

| Target Enzyme | Biological Role | Therapeutic Interest |

| RIPK1 | Inflammation, Necroptosis | Inflammatory Diseases |

| Haspin Kinase | Mitosis, Cell Cycle Progression | Cancer |

| DYRK Kinases | Neuronal Development, Cell Proliferation | Neurodegenerative Diseases, Cancer |

Exploration in Neurobiological Research and Imaging Agents (e.g., Two-Photon Caged Compounds, PET Imaging Analogs)

The unique properties of the indole ring have led to its use in the development of sophisticated tools for neurobiological research.

Two-Photon Caged Compounds: "Caged compounds" are molecules that are biologically inert until activated by a pulse of light. instras.com This technique allows for the precise, spatially, and temporally controlled release of bioactive molecules like neurotransmitters. nih.govnih.gov Two-photon excitation, using infrared light, offers deeper tissue penetration and lower phototoxicity compared to traditional UV light, making it ideal for studying neuronal function in living tissues. ed.ac.uk While not specific to indolylpropanamine, the development of coumarin-caged compounds, which share a heterocyclic nature, highlights the potential for creating light-sensitive probes based on the indole scaffold for neurobiological interrogation. researchgate.net

PET Imaging Analogs: Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules to visualize and quantify biological processes in vivo. The development of PET ligands based on the indolylpropanamine scaffold could allow for the imaging of its targets, such as SERT and 5-HT1A receptors, in the living brain. This would be invaluable for understanding the pathophysiology of neuropsychiatric disorders and for the development of new drugs.

Theoretical Research into Antimicrobial and Antitubercular Activities of Indole Analogs

The indole nucleus is a common structural motif in a wide variety of compounds that exhibit antimicrobial properties.

Antimicrobial Activities: Numerous studies have reported on the synthesis and evaluation of indole derivatives against a range of bacteria and fungi. frontiersin.orgnih.govnih.govresearchgate.net For instance, indole diketopiperazines have shown good antibacterial activity. frontiersin.orgnih.gov The antimicrobial efficacy of these compounds is often related to their structural features and lipophilicity. frontiersin.org Some indole-triazole conjugates have demonstrated moderate to good activity against Gram-negative bacteria. nih.gov

Antitubercular Activities: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. nih.gov The indole scaffold has been extensively investigated for this purpose. nih.govresearchgate.netbohrium.com Various functionalized indole derivatives, including simple indoles, fused indoles, and indole-2-carboxamides, have been reported to possess activity against M. tuberculosis. nih.govresearchgate.netchemrxiv.org Some of these compounds are believed to act by inhibiting key mycobacterial enzymes, such as MmpL3. chemrxiv.org Indolizine derivatives, which contain a related heterocyclic system, have also shown promising anti-tubercular activity against both susceptible and multidrug-resistant strains. nih.gov

Table 3: Theoretical Antimicrobial and Antitubercular Activity of Indole Analogs

| Activity | Target Organisms | Examples of Active Scaffolds |

| Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | Indole diketopiperazines, Indole-triazole conjugates |